molecular formula C8H7NO3 B1267181 Acetic Acid Cyano-Furan-2-Yl-Methyl Ester CAS No. 118317-17-2

Acetic Acid Cyano-Furan-2-Yl-Methyl Ester

Cat. No. B1267181
CAS RN: 118317-17-2
M. Wt: 165.15 g/mol
InChI Key: CGGSYJJOFDQNJX-UHFFFAOYSA-N
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Description

Acetic acid cyano-furan-2-yl-methyl ester, or ACFME, is an organic compound with a variety of uses in scientific research and experimentation. ACFME is a synthetic compound composed of an acetic acid, cyano-furan, and a methyl ester group. It has been studied for its biochemical and physiological effects, its uses in laboratory experiments, and its potential applications in the future.

Scientific Research Applications

Peroxidase Inhibition

Acetic Acid Cyano-Furan-2-Yl-Methyl Ester and related compounds have been studied for their inhibitory activity on enzymes like horseradish peroxidase. This inhibition is crucial for understanding enzyme behavior and has potential applications in biochemistry and medicine. The development of this inhibitory effect is dependent on specific structural features of the compound (Fuchs & Spiteller, 1999).

Synthesis and Chemical Reactions

The compound has been a focus in studies involving the synthesis of furan-2-acetic esters, with methods like palladium-catalysed oxidative cyclization-alkoxycarbonylation being explored. Such synthetic routes are significant for creating complex organic compounds used in various scientific applications (Gabriele et al., 1997); (Gabriele et al., 1999).

Catalytic Esterification

Research has also delved into the catalytic esterification of acetic acid, a reaction where compounds like this compound could play a role. This process is relevant in chemical synthesis, particularly in the production of esters and other organic compounds (Ye et al., 2014).

Biobased Polyester Applications

In the field of biobased materials, there has been a study on the formation of furan-2,5-dicarboxylic acid (FDCA)-derived esters, which are crucial for producing polyethylene 2,5-furandicarboxylate (PEF), a biobased polyester. These kinds of esters, related to this compound, are important for sustainable material science (Kim et al., 2019).

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound could potentially interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

It’s known that similar compounds play a role in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound could potentially affect pathways related to carbon-carbon bond formation.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it could potentially contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.

Action Environment

It’s known that the success of suzuki–miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature, pH, and the presence of other functional groups.

Future Directions

The future directions of “Acetic Acid Cyano-Furan-2-Yl-Methyl Ester” involve the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of this change is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

properties

IUPAC Name

[cyano(furan-2-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6(10)12-8(5-9)7-3-2-4-11-7/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGSYJJOFDQNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C#N)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118317-17-2
Record name ALPHA-CYANOFURFURYL ACETATE
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